molecular formula C7H9Cl2F2NO3S B12794941 L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- CAS No. 124076-70-6

L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-

Cat. No.: B12794941
CAS No.: 124076-70-6
M. Wt: 296.12 g/mol
InChI Key: CLHGZGQHCNUIIY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- is a synthetic derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,2-dichloro-1,1-difluoroethyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2,2-dichloro-1,1-difluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The 2,2-dichloro-1,1-difluoroethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine
  • N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine
  • N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine

Uniqueness

L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- is unique due to the presence of the 2,2-dichloro-1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

124076-70-6

Molecular Formula

C7H9Cl2F2NO3S

Molecular Weight

296.12 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid

InChI

InChI=1S/C7H9Cl2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1

InChI Key

CLHGZGQHCNUIIY-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C(Cl)Cl)(F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C(Cl)Cl)(F)F)C(=O)O

Origin of Product

United States

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